molecular formula C12H18O B2988615 Spiro[5.6]dodec-1-en-3-one CAS No. 60033-38-7

Spiro[5.6]dodec-1-en-3-one

Cat. No.: B2988615
CAS No.: 60033-38-7
M. Wt: 178.275
InChI Key: RZRPUPUCOQSGKS-UHFFFAOYSA-N
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Description

Spiro[5.6]dodec-1-en-3-one: is a spirocyclic compound characterized by a unique structure where two rings are connected through a single carbon atom. This compound has a molecular formula of C12H18O and a molecular weight of 178.27 g/mol . The spiro structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of research.

Mechanism of Action

Target of Action

Desacetyldiltiazem HCl, a major metabolite of Diltiazem, primarily targets the calcium channels in cardiac and vascular smooth muscle . These channels play a crucial role in the contraction and relaxation of the muscles. By acting on these targets, Desacetyldiltiazem HCl can influence the muscle tone and blood flow .

Mode of Action

Desacetyldiltiazem HCl works by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle during depolarization . This inhibition leads to the relaxation of these muscles. Compared to other drugs like nifedipine, which preferentially act on vascular smooth muscle, and verapamil, which directly acts on the heart muscle, Desacetyldiltiazem HCl displays an intermediate specificity to target both the cardiac and vascular smooth muscle .

Pharmacokinetics

The pharmacokinetic properties of Desacetyldiltiazem HCl are complex and can be influenced by various factors. Studies have shown that the compound’s absorption and first-pass metabolism can be affected by other drugs . For instance, lovastatin has been found to increase the bioavailability of diltiazem, possibly by inhibiting cytochrome P450 3A4 and P-glycoprotein, which are involved in the metabolism of diltiazem . Similarly, hesperidin has been shown to enhance the oral bioavailability of diltiazem in rats .

Result of Action

The primary result of Desacetyldiltiazem HCl’s action is the relaxation of vascular smooth muscle , leading to a decrease in peripheral vascular resistance . This can result in lower blood pressure and increased oxygen delivery to the myocardium, which can be beneficial in conditions such as hypertension and angina .

Action Environment

The action, efficacy, and stability of Desacetyldiltiazem HCl can be influenced by various environmental factors. For instance, the presence of other drugs can affect the compound’s pharmacokinetics, as mentioned above Additionally, factors such as the patient’s age, health status, and genetic makeup can also influence the compound’s action and effectiveness

Biochemical Analysis

Biochemical Properties

Desacetyldiltiazem Hydrochloride interacts with various enzymes and proteins in the body. It primarily works by inhibiting the calcium influx into cardiac and vascular smooth muscle during depolarization . This interaction with calcium channels plays a crucial role in its biochemical reactions.

Cellular Effects

Desacetyldiltiazem Hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by altering calcium influx, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Desacetyldiltiazem Hydrochloride involves its binding interactions with biomolecules, particularly calcium channels. By inhibiting calcium influx during depolarization, it can cause changes in gene expression and potentially influence enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

The effects of Desacetyldiltiazem Hydrochloride can change over time in laboratory settings. Information on its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of Desacetyldiltiazem Hydrochloride can vary with different dosages in animal models

Transport and Distribution

Desacetyldiltiazem Hydrochloride is transported and distributed within cells and tissues

Chemical Reactions Analysis

Types of Reactions: Spiro[5.6]dodec-1-en-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Properties

IUPAC Name

spiro[5.6]dodec-4-en-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c13-11-5-9-12(10-6-11)7-3-1-2-4-8-12/h5,9H,1-4,6-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZRPUPUCOQSGKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)CCC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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